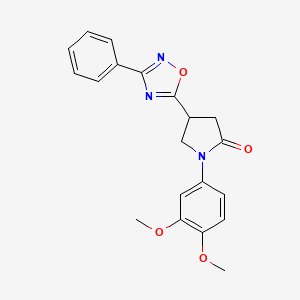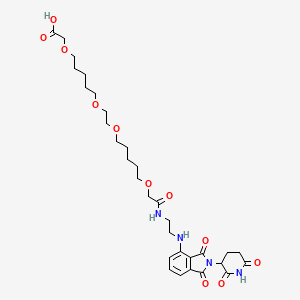
Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH is a synthetic compound that serves as a PROTAC (Proteolysis Targeting Chimera) linker. It features a pomalidomide moiety, a hydrophilic polyethylene glycol (PEG) spacer, and a carboxylic acid group . Pomalidomide is known for its role as an E3 ligase activator, making this compound valuable in targeted protein degradation research .
Mécanisme D'action
Target of Action
The primary target of Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH is Cereblon , a substrate receptor for the E3 ubiquitin ligase complex . Cereblon plays a crucial role in various biological processes, including limb outgrowth, the formation of neural tube during embryogenesis, and the regulation of immune response .
Mode of Action
This compound is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based cereblon ligand and a linker used in PROTAC (Proteolysis-Targeting Chimera) technology . This compound binds to Cereblon, activating the E3 ligase and leading to the ubiquitination and subsequent degradation of target proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH involves multiple steps, starting with the preparation of pomalidomide derivatives. The key steps include:
Formation of Pomalidomide Derivative: Pomalidomide is reacted with a suitable amine to form the C2-amido derivative.
PEG Spacer Attachment: The C2-amido derivative is then linked to a PEG spacer through a series of coupling reactions.
Carboxylic Acid Introduction: Finally, the PEG-linked pomalidomide derivative is functionalized with a carboxylic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, high-purity reagents, and stringent quality control measures to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive amide and carboxylic acid groups.
Coupling Reactions: The PEG spacer allows for coupling with other molecules, facilitating the formation of larger conjugates.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Coupling Reactions: Reagents like carbodiimides (e.g., EDC) and catalysts (e.g., DMAP) are used to facilitate the coupling of the PEG spacer with other molecules.
Major Products Formed
The major products formed from these reactions include various conjugates where this compound is linked to other bioactive molecules, enhancing their solubility and bioavailability .
Applications De Recherche Scientifique
Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Employed in the development of targeted therapies, particularly in cancer research.
Industry: Utilized in the production of high-purity reagents and as a component in various biochemical assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH: Similar structure but with thalidomide instead of pomalidomide.
Lenalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH: Features lenalidomide, another E3 ligase activator.
Uniqueness
Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH is unique due to its specific combination of pomalidomide, PEG spacer, and carboxylic acid group, which provides enhanced solubility, bioavailability, and versatility in conjugation reactions .
Propriétés
IUPAC Name |
2-[5-[2-[5-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-2-oxoethoxy]pentoxy]ethoxy]pentoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N4O11/c36-25-11-10-24(29(40)34-25)35-30(41)22-8-7-9-23(28(22)31(35)42)32-12-13-33-26(37)20-45-16-5-1-3-14-43-18-19-44-15-4-2-6-17-46-21-27(38)39/h7-9,24,32H,1-6,10-21H2,(H,33,37)(H,38,39)(H,34,36,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYIZKATTGMJTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCNC(=O)COCCCCCOCCOCCCCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44N4O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
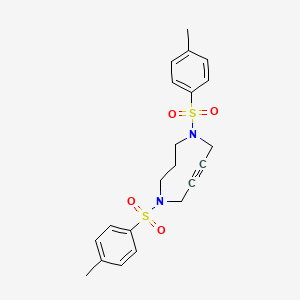
![2-(4-benzylpiperidin-1-yl)-8-[(2,5-dimethylphenyl)methoxy]quinoline](/img/structure/B2971896.png)
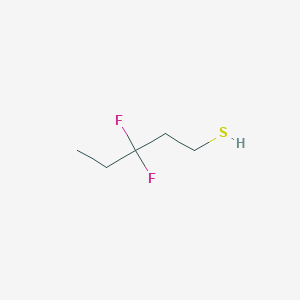
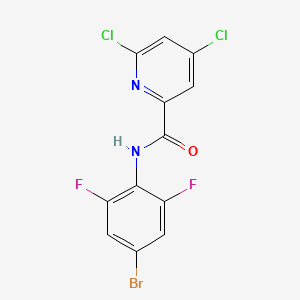
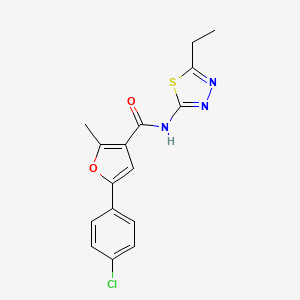
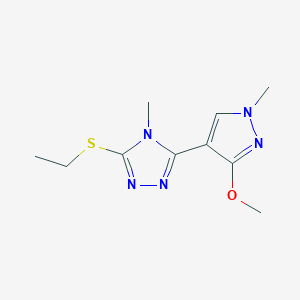
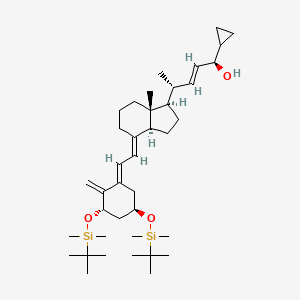
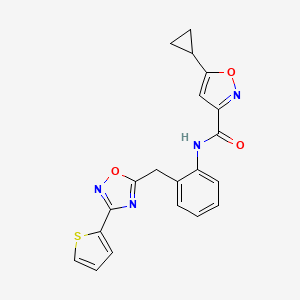
![Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B2971909.png)
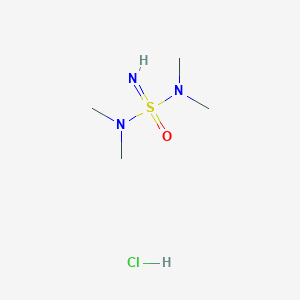
![5-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2971911.png)
![methyl 3-{[(2Z)-8-methoxy-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2971912.png)
![3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2971915.png)
